6-Cyanopicolinimidamide
Description
Contextualization within Heterocyclic Amidines Chemistry
Heterocyclic amidines are a significant class of organic compounds characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another, with at least one nitrogen atom being part of a heterocyclic ring system. Amidines are recognized as valuable building blocks for the synthesis of a wide array of heterocyclic motifs, many of which have biological relevance. semanticscholar.orgresearchgate.net Their reactivity makes them useful as functional materials, organo-catalysts, and as ligands in metal complexes. semanticscholar.orgresearchgate.net
The dual nucleophilic nature of the amidine group, stemming from its two nitrogen atoms, allows it to be a versatile precursor in the construction of new N-heterocyclic compounds. researchgate.net The synthesis of amidines can be achieved through various methods, with the reaction of nitriles being a common and fundamental approach. semanticscholar.org The broader family of heterocyclic amidines has been successfully employed as synthons for creating bi- and polycyclic heterocyclic systems. clockss.org In recent years, there has been significant progress in using amidines in transition metal-catalyzed C-H functionalization reactions to build complex molecular architectures. rsc.org
Significance of Picolinimidamide (B1582038) Scaffolds in Modern Organic Synthesis
The picolinimidamide scaffold, a specific type of heterocyclic amidine based on a pyridine (B92270) core, holds considerable importance in contemporary organic synthesis and medicinal chemistry. evitachem.com These structures serve as versatile intermediates and ligands. For instance, the related compound (Z)-N'-Cyanopicolinimidamide has been effectively used as a ligand in nickel-catalyzed cross-coupling reactions. sigmaaldrich.comchemrxiv.org This highlights the ability of the picolinimidamide framework to facilitate challenging chemical transformations, such as the coupling of heteroaryl halides with alkyl halides. sigmaaldrich.com
The utility of these scaffolds extends to their role in modulating the properties of larger, more complex molecules. In the development of PROTACs (Proteolysis Targeting Chimeras), for example, ligands like N-cyanopicolinimidamide have been studied to optimize reactions for linking different molecular fragments. chemrxiv.org The unique structural and electronic properties of the picolinimidamide moiety make it a valuable component for developing new catalytic systems and as a core structure in drug discovery programs. evitachem.comsmolecule.com
Research Trajectories of Cyano-Substituted Pyridine Derivatives
Cyano-substituted pyridine derivatives represent a broad and actively researched class of compounds with diverse applications. The presence of the electron-withdrawing cyano group significantly influences the electronic properties of the pyridine ring, making these compounds suitable for various functions. mdpi.com
In materials science, these derivatives are explored for their use in electronic devices. A novel series of cyano-substituted pyridine derivatives has been synthesized and shown to possess electron-transporting, light-emitting, and bipolar transporting properties, making them suitable for organic light-emitting devices (OLEDs). rsc.org They have also been investigated as exciton-blocking layers in organic photovoltaic cells, where their wide energy gap and high electron mobility contribute to improved device efficiency and lifetime. rsc.org The synthesis and photophysical study of cyanopyridine derivatives are of great interest due to their fluorescent nature, which is valuable for optoelectronic applications. researchgate.net
In medicinal chemistry, the cyanopyridine scaffold is a core structural unit in numerous bioactive molecules and approved drugs. ekb.eg The 3-cyanopyridine (B1664610) (nicotinonitrile) nucleus, for example, is found in drugs with a wide range of pharmacological activities. ekb.eg Research continues to focus on synthesizing novel cyanopyridine hybrids to explore their potential as therapeutic agents. ekb.eg
Chemical Data for 6-Cyanopicolinimidamide
The following table summarizes key chemical data for this compound hydrochloride.
| Property | Value | Source |
| Compound Name | This compound hydrochloride | ambeed.com, bldpharm.com |
| CAS Number | 1179361-08-0 | ambeed.com, bldpharm.com |
| Molecular Formula | C₇H₇ClN₄ | ambeed.com |
| Molecular Weight | 182.61 g/mol | ambeed.com |
| Synonyms | 6-Carboximidoylpyridine-2-carbonitrile hydrochloride | ambeed.com |
| Physical Form | Solid | cardiff.ac.uk |
Structure
3D Structure
Properties
IUPAC Name |
6-cyanopyridine-2-carboximidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c8-4-5-2-1-3-6(11-5)7(9)10/h1-3H,(H3,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWYJLCNIOXWNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=N)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701299245 | |
| Record name | 6-Cyano-2-pyridinecarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701299245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97310-94-6 | |
| Record name | 6-Cyano-2-pyridinecarboximidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97310-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Cyano-2-pyridinecarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701299245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Cyanopicolinimidamide and Analogues
Foundational Synthetic Approaches to Amidine Structures
The synthesis of amidines, a key functional group in 6-Cyanopicolinimidamide, can be approached through several foundational methods. These methods often utilize readily available starting materials and well-established reaction mechanisms.
Nitrile-Based Pathway Adaptations
The most common and direct route to amidines is through the reaction of nitriles. The Pinner reaction is a classic example, involving the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, also known as a Pinner salt. researchgate.netwikipedia.orgorganic-chemistry.org This intermediate can then react with ammonia (B1221849) or an amine to yield the corresponding amidine. researchgate.netwikipedia.orgorganic-chemistry.org The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the Pinner salt to an ester. wikipedia.org
Alternatively, amidines can be synthesized by the direct addition of amines to nitriles. This method often requires activation of the nitrile with an electron-withdrawing group or the use of a catalyst. semanticscholar.org Metal amides, such as those of ytterbium, have been shown to catalyze the addition of amines to nitriles. organic-chemistry.org Strong bases can also be used to deprotonate the amine, increasing its nucleophilicity and facilitating the attack on the nitrile carbon. core.ac.uk
A patent describing the synthesis of 6-amidine-2-naphthol methanesulfonic acid provides a relevant example of a nitrile-based pathway. The process begins with the cyanation of 6-bromo-2-naphthol (B32079) to produce 6-cyano-2-naphthol. This nitrile then undergoes a Pinner-type reaction with an alcohol in the presence of an acid to form the intermediate imino ester, which is subsequently treated with ammonia to yield the final amidine product. google.com
Formation via Amidals and Acetals
The reaction of amines with acetals of N,N-disubstituted amides, such as N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), provides a versatile route to N,N-disubstituted formamidines. nih.govresearchgate.netresearchgate.netacs.org The condensation of a primary amine with N,N-dimethylacetamide dimethyl acetal can yield a mixture of an acetamidine (B91507) and an imidate ester, with the product distribution being dependent on reaction conditions such as temperature and solvent. organic-chemistry.org
Orthoesters, like triethyl orthoformate, also serve as valuable precursors for amidine synthesis. The reaction of amines with orthoesters is a commonly employed method for obtaining imidates and subsequently amidines. semanticscholar.orgmdpi.comresearchgate.net For instance, N-imidoylsulfinylformamidines can be synthesized from the reaction of a sulfinamide with trimethyl orthoformate, followed by reaction with the lithium salt of an aniline. semanticscholar.org
Targeted Synthesis of Picolinimidamide (B1582038) Frameworks
The construction of the specific picolinimidamide core requires more specialized synthetic strategies, often starting from pyridine-based precursors.
Strategies for Picolinimidamide Core Construction
The synthesis of the picolinimidamide core can be achieved by applying the foundational nitrile-based methods to a picolinonitrile precursor. For instance, 2-cyanopyridine (B140075) can be subjected to a Pinner reaction with an alcohol and subsequent ammonolysis to yield picolinimidamide. The industrial production of 2-cyanopyridine often involves the ammoxidation of 2-methylpyridine. Direct cyanation of pyridine (B92270) itself can be achieved through activation of the pyridine ring, for example, by forming the N-oxide, which facilitates nucleophilic attack by a cyanide source at the 2-position.
A one-pot conversion of pyridines to 2-cyanopyridines has been reported, which involves pretreatment with nitric acid and trifluoroacetic anhydride, followed by reaction with potassium cyanide. thieme-connect.de This method avoids the isolation of the N-oxide intermediate and provides regioselective formation of the 2-cyano derivative. thieme-connect.de
Derivatization from Picolinic Acid Precursors
An alternative approach to the picolinimidamide framework involves the derivatization of picolinic acid and its derivatives. Picolinic acid can be converted to its corresponding amide, picolinamide (B142947), through standard amide coupling reactions. google.comresearchgate.netnih.govgoogle.com The picolinamide can then potentially be converted to the picolinimidamide. While direct conversion methods are less common, the synthesis of N-substituted picolinamide derivatives is well-documented. nih.govgoogle.com
Picolinic acid can be activated to the acid chloride, picolinoyl chloride, by treatment with reagents such as thionyl chloride or oxalyl chloride. smolecule.comscbt.combldpharm.comnih.gov Picolinoyl chloride hydrochloride is a common intermediate that can react with amines to form picolinamides. smolecule.comscbt.combldpharm.comnih.gov
Direct and Indirect Synthetic Routes to this compound
Based on the foundational and targeted synthetic methodologies, both direct and indirect routes to this compound can be proposed.
A plausible direct synthetic route would start from a readily available precursor such as 6-chloro-2-cyanopyridine. This compound could undergo a nucleophilic substitution reaction with a cyanide source to introduce the cyano group at the 6-position, although this may require specific catalytic conditions. A more likely starting material would be a 6-halopicolinonitrile. The nitrile group at the 2-position could then be converted to the imidamide functionality using the Pinner reaction conditions: reaction with an alcohol in the presence of a strong acid to form the Pinner salt, followed by treatment with ammonia.
An indirect synthetic route could involve the initial synthesis of 6-cyanopicolinic acid. This could potentially be achieved through the oxidation of 6-cyano-2-methylpyridine. The resulting 6-cyanopicolinic acid could then be converted to 6-cyanopicolinamide (B2603277) using standard amide formation procedures. Finally, the amide would need to be converted to the target amidine. This transformation can be challenging but might be accomplished by first converting the amide to a thioamide, followed by S-alkylation and reaction with ammonia, or through the use of dehydrating agents and subsequent reaction with an amine source.
Another indirect approach could begin with the synthesis of 6-chloropicolinamide. The chloro substituent could then be displaced by a cyanide group using a metal-catalyzed cyanation reaction. core.ac.uk The resulting 6-cyanopicolinamide could then be converted to this compound as described above.
The following table summarizes the key synthetic strategies discussed:
| Synthetic Strategy | Starting Material | Key Intermediates | Final Product |
| Nitrile-Based (Pinner) | 6-Cyanopicolinonitrile | 6-Cyanopicolinimidate (Pinner Salt) | This compound |
| Nitrile-Based (Direct Amination) | 6-Cyanopicolinonitrile | - | This compound |
| Amidal/Acetal Route | Primary Amine | N,N-Disubstituted Formamidine | (Analogues of) this compound |
| Derivatization from Picolinic Acid | 6-Cyanopicolinic Acid | 6-Cyanopicolinamide | This compound |
Synthesis from Cyanopyridine Intermediates
The conversion of a cyano group on a pyridine ring into an amidine is a fundamental transformation for accessing this compound. The Pinner synthesis is one of the most established methods for this conversion. This two-step process begins with the treatment of a nitrile, such as 6-cyanopicoline, with an alcohol in the presence of a strong acid like hydrogen chloride (HCl) to form an imidate salt intermediate. Subsequent reaction of this intermediate with ammonia or an amine yields the desired amidine.
More direct, atom-economical approaches involve the addition of amines to nitriles. However, the cyano group in cyanopyridines is often not electrophilic enough for a spontaneous reaction. Therefore, activation is typically required. This can be achieved using various Lewis acids (e.g., AlCl₃, ZnCl₂) or organoaluminum compounds, which coordinate to the nitrile nitrogen, increasing its susceptibility to nucleophilic attack by an amine.
| Method | Description | Key Reagents | Intermediate | Ref. |
| Pinner Synthesis | A two-step method involving the formation of an imidate salt followed by aminolysis. | 1. Alcohol, |
Metal-Free and Green Synthetic Methodologies
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have spurred the development of metal-free synthetic methods. These approaches often offer advantages in terms of cost, toxicity, and environmental impact compared to traditional metal-catalyzed reactions.
Organocatalysis utilizes small organic molecules to catalyze chemical transformations. In the context of synthesizing picolinimidamide analogues, organocatalytic methods could offer a metal-free alternative for the key amidine-forming step. While specific organocatalytic routes to this compound are not extensively documented, related transformations provide a conceptual framework. For instance, Brønsted acid catalysts have been employed in the atroposelective coupling of carboxylic acids with amines, a reaction that shares mechanistic features with amidine synthesis. thieme-connect.de
The application of organocatalysis to the synthesis of picolinimidamides could involve the activation of a nitrile group, such as the one present in a picolinonitrile precursor, by an organocatalyst to facilitate the addition of an amine.
Table 1: Potential Organocatalytic Systems for Amidine Synthesis
| Catalyst Type | Potential Substrates | Reaction Type | Plausible Advantages |
| Brønsted Acids | Picolinonitrile, Amine | Nitrile amination | Mild conditions, high functional group tolerance |
| Lewis Bases | Picolinoyl chloride, Amine | Acyl transfer/amidation | Avoidance of stoichiometric activating agents |
| N-Heterocyclic Carbenes (NHCs) | Picolinaldehyde, Amine | Redox amidation | In situ generation of reactive intermediates |
This table is illustrative and based on general principles of organocatalysis, as specific data for this compound was not found.
Radical chemistry offers unique pathways for the formation of carbon-nitrogen bonds. While traditionally viewed as unselective, modern radical-mediated reactions have demonstrated high levels of control and functional group tolerance. The synthesis of amino acids and other nitrogen-containing compounds has been successfully achieved using radical-based methods. nih.gov
For the synthesis of this compound analogues, a radical approach could involve the addition of a nitrogen-centered radical to a suitable pyridine precursor or the coupling of a pyridine-containing radical with an amine-derived species. Metal-free radical initiation can be achieved using organic initiators or photoredox catalysis with organic dyes, aligning with green chemistry principles.
Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful green chemistry tool. By conducting reactions in the solid state or with minimal solvent, mechanochemistry can significantly reduce waste and energy consumption. The synthesis of amides and other functional groups has been successfully demonstrated using ball milling techniques.
While specific mechanochemical methods for picolinimidamides are not detailed in the available literature, the principles can be extrapolated. The synthesis could potentially be achieved by milling a picolinonitrile derivative with an amine and a suitable additive, or by the mechanochemical activation of a picolinoyl derivative for subsequent amination.
Novel Synthetic Route Development and Optimization
The discovery and optimization of new synthetic routes are essential for advancing chemical synthesis. Modern approaches leverage unconventional reaction pathways and high-throughput techniques to accelerate this process.
Traditional amide and amidine syntheses often rely on well-established coupling reagents. However, the exploration of unorthodox coupling strategies can lead to novel reactivity and more efficient synthetic pathways. For instance, the development of new methods for the activation of carboxylic acids and amines can bypass the need for expensive or sensitive coupling agents. While not directly applied to picolinimidamides in the reviewed literature, such innovative approaches could be adapted for their synthesis.
High-throughput experimentation (HTE) utilizes automation and miniaturization to rapidly screen a large number of reaction conditions. This approach is invaluable for the discovery of new reactions and the optimization of existing ones. HTE can be used to systematically explore a wide range of catalysts, solvents, bases, and other reaction parameters to identify optimal conditions for the synthesis of this compound and its analogues. The data-rich output of HTE campaigns can also facilitate a deeper understanding of reaction mechanisms and guide the rational design of improved synthetic routes. chemrxiv.orgresearchgate.netmedscape.comnih.gov
Table 2: Parameters for High-Throughput Screening of Picolinimidamide Synthesis
| Parameter | Variables | Purpose |
| Catalyst | Various organocatalysts, photoredox catalysts | Identify efficient and selective catalysts |
| Solvent | Range of polar and non-polar solvents | Determine optimal reaction medium |
| Base | Organic and inorganic bases | Optimize proton transfer steps |
| Temperature | 25°C to 150°C | Evaluate thermal effects on reaction rate and yield |
| Substrates | Substituted picolinonitriles and amines | Explore substrate scope and limitations |
This table represents a hypothetical HTE setup for the optimization of a synthetic route to picolinimidamide analogues.
Applications in Chemical Synthesis and Catalysis
6-Cyanopicolinimidamide as a Ligand in Transition Metal Catalysis
The nitrogen atoms in the pyridine (B92270) ring and the imidamide group of this compound make it a potential bidentate ligand for transition metals. The electronic properties of the ligand, and consequently the catalytic activity of its metal complexes, can be fine-tuned by the presence of the electron-withdrawing cyano group.
The design of picolinimidamide-based ligands is rooted in the broader class of picolinamide (B142947) ligands, which have been effectively used in catalysis. nih.gov The synthesis of these ligands often involves the reaction of a picolinonitrile derivative with an amine to form the corresponding N-substituted picolinimidamide (B1582038). The choice of the substituent on the imidamide nitrogen can significantly influence the steric and electronic properties of the ligand, which in turn affects the catalytic performance of its metal complexes. researchgate.net The introduction of different functional groups allows for the creation of a library of ligands with tailored properties for specific catalytic applications. chemrxiv.org
For this compound, the synthesis would typically start from 2,6-dicyanopyridine. By reacting 2,6-dicyanopyridine with a suitable nucleophile, such as ammonia (B1221849) or a primary amine, under controlled conditions, one of the cyano groups can be selectively converted to the imidamide functionality, yielding the desired this compound. The specific reaction conditions, such as temperature, solvent, and catalyst, would be crucial to achieve mono-substitution and avoid the formation of the bis(imidamide) product.
Table 1: Representative Picolinamide-Based Ligands and their Synthetic Approaches
| Ligand | Starting Material | Synthetic Method | Reference |
| N-Aryl Picolinamides | Picolinic acid | Amide coupling with anilines | nih.gov |
| N,N'-bis(pyridylformyl)imidazolidine-2-thione | Pyridine-3-carbaldehyde | Multi-step synthesis involving imidazolidine-2-thione | researchgate.net |
| Heterocyclic Pivalamide Ligands | 2-aminothiazole | Acylation with pivaloyl chloride | researchgate.net |
This table presents examples of related picolinamide-based ligands to illustrate general synthetic strategies.
Nickel catalysis has become a powerful tool for the formation of carbon-heteroatom (C-X) bonds, offering a cost-effective alternative to palladium-based systems. nih.govrsc.org The performance of nickel catalysts is highly dependent on the nature of the supporting ligands. Picolinamide-based ligands have shown promise in various nickel-catalyzed cross-coupling reactions. mdpi.com
While specific studies on this compound in nickel-catalyzed C-X bond formation are not extensively documented, the structural motifs suggest its potential. The bidentate coordination of the picolinimidamide moiety can stabilize the nickel center in various oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)) that are often invoked in catalytic cycles. nih.govresearchgate.net The electron-withdrawing cyano group would modulate the electron density at the nickel center, potentially influencing the rates of oxidative addition and reductive elimination, which are key steps in cross-coupling reactions.
The structure of the ligand plays a critical role in determining the selectivity and efficiency of a catalytic reaction. researchgate.net For picolinimidamide-based ligands, modifications to the pyridine ring or the imidamide group can lead to significant changes in catalytic outcomes. For instance, the steric bulk of the substituent on the imidamide nitrogen can influence the coordination geometry around the metal center, thereby affecting the regioselectivity and stereoselectivity of the reaction. nih.gov
Table 2: Influence of Ligand Substitution on Catalytic Performance in a Hypothetical Nickel-Catalyzed Arylation
| Ligand Substituent at C6 | Electronic Effect | Expected Impact on Oxidative Addition | Expected Impact on Reductive Elimination | Overall Expected Efficiency |
| -H | Neutral | Baseline | Baseline | Moderate |
| -OCH3 | Electron-donating | Slower | Faster | Moderate to High |
| -CN | Electron-withdrawing | Faster | Slower | Potentially High |
| -CF3 | Strongly Electron-withdrawing | Much Faster | Much Slower | Variable |
This table presents a hypothetical scenario based on established principles of ligand effects in catalysis.
Redox-neutral catalytic processes, where the formal oxidation state of the metal catalyst remains unchanged throughout the catalytic cycle, are highly desirable from a sustainability perspective. nih.gov Ligands can play a crucial role in facilitating such transformations by acting as electron reservoirs or by promoting alternative reaction pathways that avoid changes in the metal's oxidation state. semanticscholar.org
In the context of this compound, its ability to stabilize different oxidation states of a coordinated metal could be advantageous in designing redox-neutral reactions. For instance, in certain catalytic cycles, the ligand might undergo redox processes instead of the metal center, a concept known as "redox-active ligands". The picolinimidamide framework, with its multiple nitrogen atoms and aromatic system, has the potential to participate in such electron-transfer processes.
Utility as a Versatile Building Block in Organic Synthesis
Beyond its potential applications in catalysis, this compound serves as a valuable building block for the synthesis of more complex organic molecules, particularly azaheterocycles. nih.govnih.gov The presence of multiple reactive sites—the cyano group, the imidamide functionality, and the pyridine ring—allows for a variety of chemical transformations.
Azaheterocyclic compounds are prevalent in pharmaceuticals, agrochemicals, and materials science. The synthesis of these scaffolds is a central theme in organic chemistry. This compound, with its pre-installed nitrogen-containing framework, is a useful precursor for the construction of various fused and substituted azaheterocycles.
The cyano group can be transformed into a variety of other functional groups, such as carboxylic acids, amides, or amines, providing handles for further derivatization. The imidamide moiety can participate in cyclization reactions, acting as a dinucleophilic or electrophilic partner depending on the reaction conditions and the nature of the co-reactant. For example, condensation of this compound with a 1,3-dicarbonyl compound could lead to the formation of substituted pyrimidine or triazine derivatives.
Table 3: Potential Azaheterocyclic Scaffolds from this compound
| Reactant | Resulting Heterocycle | Potential Application Area |
| 1,3-Diketone | Substituted Pyrimidine | Medicinal Chemistry |
| Hydrazine | 1,2,4-Triazine derivative | Agrochemicals |
| α-Haloketone | Substituted Imidazole | Materials Science |
This table illustrates the potential synthetic utility of this compound as a precursor to various heterocyclic systems.
Scaffold for Complex Molecular Architecture Construction
While no specific studies detailing the use of this compound as a scaffold for constructing complex molecular architectures have been identified, the inherent functionalities of the molecule suggest its potential in this area. The pyridine nitrogen and the imidamide group can act as coordination sites for metal catalysts, facilitating the assembly of more complex structures. The cyano group can be chemically transformed into various other functional groups, such as amines or carboxylic acids, providing further points for molecular elaboration. The rigid pyridine core can serve as a defined structural element upon which to build larger, three-dimensional molecules.
Late-Stage Functionalization of Complex Molecules
Late-stage functionalization (LSF) is a powerful strategy in drug discovery and materials science that involves modifying a complex molecule in the final steps of its synthesis. nih.govsemanticscholar.org This approach allows for the rapid generation of analogues with improved properties. While there are no specific reports on the use of this compound in LSF, its structural motifs are relevant to this field. For instance, the picolinamide moiety is a known directing group in C-H activation reactions, a key technique in LSF. It is plausible that this compound or its derivatives could be incorporated into complex molecules to direct the selective functionalization of specific C-H bonds.
Contributions to Advanced Materials Science Research
The coordination chemistry of picolinamide and related ligands is well-established, suggesting that this compound could play a significant role in the development of advanced materials.
Formation of Coordination Polymers with Metal Ions
Coordination polymers are materials in which metal ions are linked by organic ligands to form extended one-, two-, or three-dimensional networks. mdpi.com These materials have applications in gas storage, catalysis, and sensing. The nitrogen atoms of the pyridine ring and the imidamide group in this compound make it a potential candidate as a ligand for the construction of coordination polymers. The cyano group could also participate in coordination or be a site for post-synthetic modification of the polymer. Although specific examples of coordination polymers formed from this compound are not documented, the broader class of picolinamide-based ligands has been shown to form diverse coordination polymers with various metal ions. nih.gov
Table 1: Potential Metal Ions and Coordination Geometries for Polymers with Picolinimidamide-type Ligands
| Metal Ion | Potential Coordination Number | Potential Geometry |
| Copper(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Octahedral |
| Zinc(II) | 4, 6 | Tetrahedral, Octahedral |
| Cobalt(II) | 4, 6 | Tetrahedral, Octahedral |
| Nickel(II) | 4, 6 | Square Planar, Octahedral |
| Iron(II/III) | 6 | Octahedral |
This table is illustrative and based on the coordination chemistry of similar pyridine and amide-containing ligands. Specific outcomes with this compound would require experimental verification.
Role in Functional Materials Design
The design of functional materials often relies on the incorporation of specific molecular units that impart desired properties such as luminescence, magnetism, or catalytic activity. academax.comemorychem.science The combination of a pyridine ring, an imidamide, and a cyano group in this compound offers several avenues for its integration into functional materials. For example, the pyridine moiety can be a component of photoactive or electroactive systems. The potential for this compound to form metal-organic frameworks (MOFs) could lead to materials with tailored porosity and functionality. nih.govyoutube.com
Advanced Derivatization Strategies in Analytical Chemistry
Chemical derivatization is a technique used to modify an analyte to improve its detection and analysis, typically by mass spectrometry or chromatography. magtech.com.cn
Enhancing Metabolite Coverage in Spectroscopic Analysis
In metabolomics, derivatization is often employed to enhance the volatility, thermal stability, or ionization efficiency of metabolites, thereby increasing the number of compounds that can be detected in a single analysis. researchgate.net While there is no specific evidence of this compound being used as a derivatizing agent for metabolites, its chemical structure suggests potential reactivity. The imidamide group could potentially react with specific functional groups in metabolites, such as carboxylic acids or aldehydes, to form stable derivatives. The introduction of the nitrogen-containing heterocyclic ring could improve ionization efficiency in mass spectrometry. However, the development and validation of such a derivatization strategy would require significant research.
Combinatorial Derivatization Approaches
The strategic derivatization of this compound allows for the fine-tuning of its steric and electronic properties. A combinatorial approach to generating a library of this compound analogs can be envisioned through a two-stage process: first, the synthesis of a diverse library of substituted 2-cyanopyridine (B140075) precursors, and second, the conversion of the nitrile functionality to the corresponding picolinimidamide.
Synthesis of Substituted 2-Cyanopyridine Precursors:
A variety of synthetic methodologies can be employed to generate a library of 2-cyanopyridine derivatives with diverse substitution patterns on the pyridine ring. These methods offer flexibility in introducing a wide range of functional groups at various positions. One common approach involves the reaction of cyanogen with 1,3-dienes, which can be substituted with alkyl, nitrile, or halogen groups, to produce substituted 2-cyanopyridines. google.com Another powerful technique is the one-pot condensation of an aromatic aldehyde, a methyl ketone, malononitrile, and ammonium acetate, which can be performed under microwave irradiation to afford 2-amino-3-cyanopyridine derivatives in good yields. semanticscholar.orgresearchgate.net This multicomponent reaction is particularly amenable to combinatorial synthesis due to the commercial availability of a vast array of aldehydes and ketones.
Further diversification can be achieved through transition-metal-catalyzed cross-coupling reactions on a pre-functionalized pyridine core, such as a halogenated 2-cyanopyridine. This allows for the introduction of various aryl, alkyl, and other functional groups.
To illustrate a potential combinatorial library, consider the variation of substituents at the 4- and 6-positions of the 2-cyanopyridine ring, which are common locations for modification in many pyridine-based structures.
| Entry | R1 (Position 4) | R2 (Position 6) | Synthetic Method |
|---|---|---|---|
| 1 | -H | -Phenyl | Multicomponent Condensation |
| 2 | -H | -4-Chlorophenyl | Multicomponent Condensation |
| 3 | -CH3 | -Phenyl | Multicomponent Condensation |
| 4 | -Amino | -Aryl | One-pot Condensation |
| 5 | -Cl | -Br | Halogenation |
Conversion to this compound Analogs:
The crucial step in the synthesis of the final picolinimidamide library is the conversion of the nitrile group of the precursor library. A highly effective and widely used method for this transformation is the reaction with lithium hexamethyldisilazane (LHMDS). This method is known for its efficiency in preparing amidines from a variety of nitriles, including heteroaromatic nitriles. nih.gov The reaction proceeds via nucleophilic addition of the silylamide to the nitrile, followed by hydrolysis to yield the desired amidine. This method has been successfully applied to the synthesis of benzimidazole and 4-azabenzimidazole amidines from their corresponding nitriles in good yields (58-88%). rsc.org
A key advantage of the LHMDS-mediated synthesis is its tolerance to a range of functional groups, which is essential for a successful combinatorial approach. The reaction conditions are generally mild, preserving the integrity of the substituents on the pyridine ring.
The following table outlines the final step in the combinatorial synthesis, showcasing the conversion of the previously synthesized 2-cyanopyridine library to the target 6-substituted-picolinimidamides.
| Precursor Entry | R1 (Position 4) | R2 (Position 6) | Final Product | Key Reagent |
|---|---|---|---|---|
| 1 | -H | -Phenyl | 6-Phenylpicolinimidamide | LHMDS |
| 2 | -H | -4-Chlorophenyl | 6-(4-Chlorophenyl)picolinimidamide | LHMDS |
| 3 | -CH3 | -Phenyl | 4-Methyl-6-phenylpicolinimidamide | LHMDS |
| 4 | -Amino | -Aryl | 4-Amino-6-arylpicolinimidamide | LHMDS |
| 5 | -Cl | -Br | 4-Chloro-6-bromopicolinimidamide | LHMDS |
The structural features of this compound and its derivatives, particularly the presence of the pyridine nitrogen and the two nitrogen atoms of the imidamide group, make them excellent candidates for use as N,N'-bidentate ligands in catalysis. These ligands can coordinate with a variety of transition metals to form stable complexes that can catalyze a range of organic transformations.
Ligands for Cross-Coupling Reactions:
Pyridine-2,6-bis(carboximidamide) has been demonstrated to be an effective ligand for nickel-catalyzed cross-coupling reactions. sigmaaldrich.com Specifically, it enables the coupling of various basic nitrogen heterocycles with primary and secondary alkyl halides. This type of transformation is highly valuable in medicinal chemistry and materials science for the construction of complex molecular architectures. The carboximidamide functionality plays a crucial role in stabilizing the nickel catalyst and facilitating the catalytic cycle.
Catalysts for Polymerization Reactions:
The amino-pyridine ligand scaffold, which is structurally related to this compound, has been widely used in base metal catalysis, particularly for atom transfer radical polymerization (ATRP). nsf.govumn.edu Iron(II) complexes bearing amino-pyridine ligands have been shown to catalyze the polymerization of styrene. nsf.govumn.edu The electronic and steric properties of the ligand, which can be systematically varied through combinatorial derivatization, have a significant impact on the catalytic activity and the properties of the resulting polymer. For instance, a more sterically hindered and electron-rich ligand can lead to a higher rate of polymerization. nsf.govumn.edu
The potential of metal complexes of this compound derivatives in catalysis can be inferred from the performance of structurally similar ligand systems. The following table provides examples of catalytic reactions where pyridine-amidine and related ligands have been employed, showcasing their versatility.
| Catalyst/Ligand | Metal | Reaction Type | Substrates | Observed Activity/Yield |
|---|---|---|---|---|
| Pyridine-2,6-bis(carboximidamide) | Nickel | Cross-Coupling | Nitrogen heterocycles and alkyl halides | Effective for diverse substrates |
| Amino-pyridine | Iron(II) | Atom Transfer Radical Polymerization | Styrene | kobs up to 0.31 h−1 |
| Pyridine bis(carboxamide) | Ruthenium | Hydrosilylation | - | Demonstrated catalytic activity |
Computational Chemistry Studies of 6 Cyanopicolinimidamide Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods, rooted in the principles of quantum mechanics, allow for the detailed investigation of molecular properties that are often difficult or impossible to measure experimentally. For a molecule like 6-Cyanopicolinimidamide, these calculations can provide invaluable insights into its intrinsic characteristics.
Electronic Structure Analysis
Furthermore, the calculation of the electrostatic potential surface would reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering a visual guide to its reactive sites. Natural Bond Orbital (NBO) analysis could also be employed to understand the nature of the chemical bonds and the delocalization of electron density throughout the picolinimidamide (B1582038) and cyano moieties.
Table 1: Hypothetical Electronic Properties of this compound Calculated at the DFT/B3LYP/6-311+G(d,p) Level of Theory
| Property | Value |
| HOMO Energy (eV) | -7.25 |
| LUMO Energy (eV) | -1.50 |
| HOMO-LUMO Gap (eV) | 5.75 |
| Dipole Moment (Debye) | 4.8 |
Note: The data in this table is hypothetical and serves as an example of the types of results that would be generated from quantum chemical calculations.
Conformational Analysis and Flexibility
The three-dimensional shape of a molecule, or its conformation, plays a significant role in its biological activity and physical properties. This compound possesses several rotatable bonds, which allows for a degree of conformational flexibility. A thorough conformational analysis would involve systematically rotating these bonds and calculating the corresponding energy of each conformation. This process generates a potential energy surface, from which the most stable, low-energy conformations (global and local minima) can be identified.
Techniques such as relaxed potential energy surface scans, performed using quantum chemical methods, would be employed to map out the energetic landscape of the molecule. The results would indicate the preferred spatial arrangement of the cyano and picolinimidamide groups and the energy barriers between different conformations.
Tautomeric Equilibria and Solvent Effects
Tautomers are isomers of a compound that readily interconvert, most often by the migration of a proton. The imidamide group in this compound can potentially exist in different tautomeric forms. Quantum chemical calculations are essential for determining the relative stabilities of these tautomers. By calculating the Gibbs free energy of each tautomer, the equilibrium constant and the population of each species at a given temperature can be predicted.
The surrounding environment, particularly the solvent, can significantly influence tautomeric equilibria. Therefore, it is crucial to incorporate solvent effects into the calculations. This is typically done using implicit solvent models, such as the Polarizable Continuum Model (PCM), or by including explicit solvent molecules in the calculation. These models account for the stabilization or destabilization of different tautomers due to their interaction with the solvent, providing a more realistic picture of the tautomeric preferences in solution.
Reaction Mechanism Predictions and Validation
Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or its role as a reactant or catalyst in various chemical transformations.
Transition State Characterization
A key aspect of studying a reaction mechanism is the identification and characterization of the transition state—the highest energy point along the reaction coordinate. Quantum chemical methods are used to locate these unstable structures, which are characterized by having exactly one imaginary vibrational frequency. The geometry and energy of the transition state provide crucial information about the activation energy of the reaction, which is a primary determinant of the reaction rate.
Energy Profiles of Catalytic Cycles
If this compound were to be involved in a catalytic cycle, computational methods could be used to map out the entire energy profile of the process. This would involve calculating the energies of all reactants, intermediates, transition states, and products. The resulting energy profile provides a detailed, quantitative description of the reaction pathway, highlighting the rate-determining step and offering insights into how the catalyst facilitates the reaction. By understanding the energetics of the catalytic cycle, it is possible to predict the efficiency of the catalyst and to propose modifications to improve its performance.
Elucidating Selectivity Determinants
In the context of this compound, computational studies would be instrumental in understanding the determinants of its binding selectivity towards different metal ions or in its potential role in catalysis. Quantum chemical methods, such as Density Functional Theory (DFT), would be a primary tool.
By calculating the electronic structure of this compound, researchers could generate molecular electrostatic potential (MEP) maps. These maps would visualize the electron-rich and electron-poor regions of the molecule, indicating the likely sites for electrophilic and nucleophilic attack, as well as coordination to metal centers. The nitrogen atoms of the pyridine (B92270) ring, the imidamide group, and the cyano group would be of particular interest.
Furthermore, by modeling the interaction of this compound with a series of different metal ions, the nature of the coordinating bonds could be analyzed. Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis would provide quantitative data on bond strengths, charge transfer, and the degree of covalent versus electrostatic character in the metal-ligand interactions. This would be crucial in explaining why the ligand might preferentially bind to certain metals over others.
| Computational Method | Information Gained on Selectivity |
| Density Functional Theory (DFT) | Electronic structure, charge distribution, orbital energies. |
| Molecular Electrostatic Potential (MEP) | Identification of potential coordination sites. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Characterization of bond strengths and types. |
| Natural Bond Orbital (NBO) Analysis | Quantification of charge transfer and orbital interactions. |
Ligand-Metal Interaction Studies
The interaction of this compound with metal ions is central to its potential applications. Computational chemistry offers powerful tools to investigate these interactions in silico.
Binding Affinity and Coordination Geometries
To predict the binding affinity of this compound with various metal ions, DFT calculations would be employed to determine the binding energies of the resulting complexes. By systematically exploring different coordination modes (e.g., monodentate, bidentate) and geometries (e.g., tetrahedral, square planar, octahedral), the most stable structures could be identified.
The calculated binding energies would allow for a comparison of the thermodynamic stability of different metal complexes, providing a theoretical basis for predicting which metals will form the most stable adducts with the ligand. These calculations would also reveal the preferred coordination geometry for each metal ion, which is a fundamental aspect of its coordination chemistry.
Rational Design of Catalyst Systems
Should this compound prove to be a viable ligand for catalysis, computational modeling would be invaluable for the rational design of new catalyst systems. By understanding the electronic and steric properties of the ligand, researchers could computationally screen for modifications to the this compound scaffold that might enhance catalytic activity or selectivity.
For example, DFT calculations could be used to model the entire catalytic cycle of a hypothetical reaction. This would involve identifying the structures and energies of all intermediates and transition states. By analyzing the rate-determining step, modifications to the ligand could be proposed to lower the activation energy and thus improve the catalyst's efficiency.
Molecular Dynamics Simulations
While quantum chemical methods provide detailed information about static structures, Molecular Dynamics (MD) simulations would be employed to study the dynamic behavior of this compound and its metal complexes in a condensed phase, such as in solution.
MD simulations would track the movements of all atoms in the system over time, providing insights into the conformational flexibility of the ligand and its complexes. This would be particularly important for understanding how the ligand might adapt its shape to accommodate different metal ions or substrates in a catalytic process. Furthermore, MD simulations can be used to calculate free energies of binding, which are often more relevant to experimental conditions than the gas-phase binding energies obtained from DFT.
In Silico Approaches to Synthetic Route Design
Computational tools can also aid in the planning of the synthesis of this compound itself.
Computer-Aided Synthesis Planning (CASP)
Computer-Aided Synthesis Planning (CASP) tools leverage large databases of chemical reactions to propose potential synthetic routes to a target molecule. By inputting the structure of this compound into a CASP program, a list of possible retrosynthetic disconnections would be generated. These programs can help chemists to identify novel and efficient synthetic pathways that might not be immediately obvious. The software can also take into account factors such as the availability and cost of starting materials, and the predicted yield of each reaction step.
Lack of Publicly Available Research on Computational Studies of this compound Prevents Detailed Analysis
A thorough review of available scientific literature reveals a significant gap in research concerning the computational chemistry of this compound, specifically in the areas of route arithmetic and network analysis. Despite the growing application of computational methods in chemical research, no specific studies detailing these analyses for this compound could be identified.
Computational chemistry has become an indispensable tool in modern chemical research, offering deep insights into molecular structures, properties, and reaction mechanisms. nih.gov Techniques such as quantum mechanics and molecular modeling are fundamental to understanding molecular interactions at an atomic level. These methods are widely applied in various fields, including drug discovery and materials science, to predict chemical properties and optimize molecular designs. rsc.org
In the context of drug development, computational approaches like Quantitative Structure-Activity Relationship (QSAR) modeling are used to correlate the structural properties of compounds with their biological activities. nih.gov This, along with virtual screening, helps in identifying potential drug candidates by searching large chemical libraries for molecules that are likely to bind to specific biological targets. nih.gov
However, the application of more specialized computational analyses, such as route arithmetic and network analysis, to specific compounds like this compound appears to be undocumented in publicly accessible research. Route arithmetic, a method for evaluating and comparing synthetic pathways, and network analysis, which maps the complex web of chemical reactions, are powerful tools for understanding chemical synthesis and systems. While the synthesis and properties of related compounds, such as nicotinamide (B372718) and quinoline (B57606) derivatives, have been subject to computational investigation, similar studies on this compound are not available. researchgate.net
The absence of such research means that a detailed article on the "," with a focus on "Route Arithmetic and Network Analysis," cannot be constructed at this time. The foundational data and research findings necessary to populate such an article are not present in the current body of scientific literature.
Further research into the computational analysis of this compound would be required to provide the specific details requested.
Advanced Characterization Techniques and Spectroscopic Analysis
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable tools in modern chemistry for determining the structure of molecules. By analyzing the interaction of electromagnetic radiation with a compound, valuable information about its connectivity, functional groups, and electronic properties can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By measuring the absorption of radiofrequency waves by atomic nuclei in a magnetic field, one can deduce the chemical environment, connectivity, and stereochemistry of the atoms.
For 6-Cyanopicolinimidamide, ¹H NMR would reveal the chemical shifts and coupling constants of the protons on the picoline ring and the imidamide group. The number of signals would correspond to the number of chemically non-equivalent protons, their integration would indicate the relative number of protons, and the splitting patterns would provide information about neighboring protons. Similarly, ¹³C NMR would provide information on the different carbon environments within the molecule.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine (B92270) Ring CH | 7.5 - 8.5 | 120 - 150 |
| Imidamide NH | 5.0 - 7.0 | - |
| Imidamide C | - | 150 - 160 |
| Cyano C | - | 115 - 125 |
Note: This table is for illustrative purposes only and does not represent actual experimental data.
Infrared (IR) and Raman Spectroscopy
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of infrared radiation corresponds to specific bond vibrations (stretching, bending, etc.), providing a "fingerprint" of the functional groups present.
For this compound, characteristic IR absorption bands would be expected for the C≡N (cyano) stretch, C=N (imidamide) stretch, N-H (imidamide) stretch and bend, and various vibrations of the pyridine ring. Raman spectroscopy would be particularly useful for observing symmetric vibrations that are weak in the IR spectrum.
Interactive Data Table: Expected IR Absorption Bands (Illustrative)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Cyano (C≡N) | Stretching | 2210 - 2260 |
| Imidamide (C=N) | Stretching | 1640 - 1690 |
| Imidamide (N-H) | Stretching | 3100 - 3500 |
| Pyridine Ring | C-H and C=C Stretching | 3000 - 3100, 1400 - 1600 |
Note: This table is for illustrative purposes only and does not represent actual experimental data.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can be used to deduce its elemental composition and structure through fragmentation analysis.
In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight. Fragmentation patterns would likely involve the loss of the cyano group, cleavage of the imidamide moiety, and fragmentation of the pyridine ring, providing clues to the molecule's structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to electronic transitions between different energy levels and can provide information about the presence of chromophores and conjugated systems.
The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* transitions within the pyridine ring and the conjugated imidamide and cyano groups. The position of the absorption maxima (λ_max) would be indicative of the extent of conjugation in the molecule.
X-ray Diffraction Studies
X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
By diffracting X-rays off a single crystal of a compound, a detailed map of electron density can be generated, from which the positions of individual atoms can be determined. This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions in the solid state.
A single-crystal X-ray diffraction study of this compound would definitively establish its molecular structure, including the stereochemistry of the imidamide group and the planarity of the molecule. It would also reveal how the molecules pack in the crystal lattice and identify any hydrogen bonding or other intermolecular interactions.
Analysis of Crystal Packing and Intermolecular Interactions
While a specific single-crystal X-ray diffraction structure for this compound is not widely available in public databases, its molecular structure allows for a detailed theoretical analysis of the expected intermolecular forces that govern its crystal packing. The molecule contains several functional groups capable of forming strong, directional interactions: the amidine group (an N-H donor and an imine N acceptor), the pyridine ring (a π-system and a nitrogen acceptor), and the nitrile group (a nitrogen acceptor).
The primary interactions anticipated to stabilize the crystal lattice are:
Hydrogen Bonding: The amidine group is a potent hydrogen bond donor (-NH₂) and acceptor (C=NH). This facilitates the formation of robust intermolecular hydrogen bonds, such as N-H···N interactions. These bonds could form between the amidine N-H of one molecule and the nitrogen atom of the pyridine ring, the nitrile group, or the imine of a neighboring molecule. Such interactions often lead to the formation of common supramolecular synthons, like dimers or extended one-dimensional chains.
These non-covalent forces are crucial in determining the compound's solid-state properties, including its melting point, solubility, and polymorphism.
Table 1: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Typical Geometry |
| Hydrogen Bond | Amidine N-H | Pyridine N | Linear, ~2.8-3.2 Å distance |
| Hydrogen Bond | Amidine N-H | Nitrile N | Linear, ~2.9-3.3 Å distance |
| Hydrogen Bond | Amidine N-H | Imine N | Linear, ~2.8-3.2 Å distance |
| π-π Stacking | Pyridine Ring | Pyridine Ring | Parallel-displaced, ~3.3-3.8 Å centroid-centroid distance |
Chromatographic Techniques for Purity and Mixture Analysis
The purity of this compound and its quantification in reaction mixtures can be reliably determined using High-Performance Liquid Chromatography (HPLC). A reversed-phase HPLC (RP-HPLC) method is particularly suitable for this polar, aromatic compound.
A typical analytical method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. A gradient elution using a mobile phase consisting of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, would effectively elute the compound from the column. The addition of a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase is often necessary to ensure sharp, symmetrical peak shapes by suppressing the ionization of the basic amidine and pyridine functionalities. Detection is typically achieved using a UV-Vis detector set at a wavelength where the pyridine chromophore exhibits strong absorbance, likely in the range of 260-280 nm.
Table 2: Representative RP-HPLC Method for Analysis of this compound
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to confirm the empirical formula of a synthesized compound by precisely measuring the mass percentages of its constituent elements. For this compound, with the molecular formula C₇H₆N₄, this analysis provides experimental verification of its atomic composition.
The technique involves the combustion of a small, accurately weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified, allowing for the calculation of the mass percentages of carbon, hydrogen, and nitrogen. The experimental values are then compared to the theoretical percentages calculated from the molecular formula. For a pure sample, the experimental results are expected to be in close agreement with the calculated values, typically within a ±0.4% tolerance, which is a standard criterion for purity in many chemical publications.
Table 3: Elemental Composition of this compound (C₇H₆N₄)
| Element | Symbol | Atomic Mass | Theoretical Mass % |
| Carbon | C | 12.011 | 57.53% |
| Hydrogen | H | 1.008 | 4.14% |
| Nitrogen | N | 14.007 | 38.33% |
| Total | 146.15 | 100.00% |
In-situ and Operando Spectroscopy in Mechanistic Studies
In-situ and operando spectroscopic methods are powerful tools for gaining mechanistic insights into chemical reactions by monitoring the process in real-time under actual reaction conditions. For the synthesis of this compound, particularly from a nitrile-containing precursor such as 2,6-dicyanopyridine, in-situ Fourier Transform Infrared (FTIR) spectroscopy is exceptionally valuable.
By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, the concentrations of reactants, intermediates, and products can be tracked simultaneously as a function of time. The conversion of the nitrile group to the amidine functionality involves distinct changes in the infrared spectrum. Specifically, the reaction progress can be monitored by observing the decrease in the intensity of the sharp, characteristic nitrile (C≡N) stretching vibration, which appears around 2240 cm⁻¹. Concurrently, the formation of the amidine product is evidenced by the appearance of new absorption bands, most notably the C=N stretching vibration around 1650 cm⁻¹ and the N-H stretching and bending modes. This real-time data allows for the determination of reaction kinetics, the identification of transient intermediates, and the optimization of reaction parameters.
Table 4: Key Vibrational Modes for In-situ FTIR Monitoring of Amidine Synthesis
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Trend During Reaction |
| Nitrile (Reactant) | C≡N Stretch | ~2240 | Decrease |
| Amidine (Product) | C=N Stretch | ~1650 | Increase |
| Amidine (Product) | N-H Bend | ~1600 | Increase |
| Amidine (Product) | N-H Stretch | 3300-3500 | Increase |
Future Directions and Emerging Research Avenues
Development of Sustainable and Eco-Friendly Synthetic Methodologies
The future synthesis of 6-Cyanopicolinimidamide and its derivatives is expected to align with the principles of green chemistry, moving away from traditional methods that may rely on harsh reagents or energy-intensive conditions. Research is anticipated to focus on developing methodologies that offer high atom economy, operational simplicity, and a reduced environmental footprint organic-chemistry.org.
Key emerging strategies include:
Biocatalysis : The use of enzymes, such as lipases, to catalyze the formation of amide and amidine bonds is a promising green alternative. nih.gov Enzymatic methods can operate under mild conditions and often in aqueous or green solvents, offering high selectivity and minimizing the need for intensive purification. nih.gov
Alternative Solvents and Conditions : Research into utilizing greener and safer solvents, such as cyclopentyl methyl ether or even water, is gaining traction for amide synthesis. nih.govmdpi.com Furthermore, solvent-free approaches, including mechanochemical grinding, can significantly reduce waste and energy consumption. mdpi.com
Transition-Metal-Free Reactions : Methodologies that avoid heavy or toxic transition metals are highly desirable. tandfonline.com The development of catalyst-free condensation reactions or the use of benign catalysts like sodium iodide (NaI) for amidine synthesis represents a significant step toward more sustainable chemical production. organic-chemistry.org
Flow Chemistry : Continuous flow synthetic techniques can be integrated with other green technologies like microwave irradiation or supported catalysts. mdpi.com This combination allows for the development of automated, efficient, and more sustainable processes that avoid the isolation of intermediates. mdpi.com
| Sustainable Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |
|---|---|---|
| Enzymatic Synthesis | High selectivity, mild reaction conditions, reduced waste, use of renewable catalysts. nih.gov | Screening for robust enzymes, optimization of reaction media (e.g., green solvents). nih.gov |
| Mechanochemistry | Solvent-free or minimal solvent use, reduced energy consumption, potentially faster reaction times. mdpi.com | Development of scalable ball-milling protocols and liquid-assisted grinding conditions. |
| Aqueous Synthesis | Eliminates hazardous organic solvents, simplifies workup, improves safety profile. mdpi.com | Designing water-soluble precursors and catalysts, managing pH control. |
| Flow Chemistry | Enhanced safety and control, easy scalability, potential for automation and integration with purification. mdpi.com | Designing microreactors, optimizing residence times and temperatures, integrating real-time analytics. |
Exploration of Novel Catalytic Applications
The picolinamide (B142947) and picolinimidamide (B1582038) moieties are well-established as effective directing groups in transition metal-catalyzed C–H functionalization. researchgate.netmdpi.com This strategy allows for the selective transformation of otherwise unreactive C-H bonds, streamlining the synthesis of complex molecules. researchgate.net The unique structure of this compound suggests its potential utility in this domain, with the 6-cyano group positioned to electronically modulate the catalytic center.
Future research will likely explore:
Directing Group Capabilities : Investigating this compound as a bidentate directing group where the pyridine (B92270) and imidamide nitrogens coordinate to a metal catalyst (e.g., Palladium, Ruthenium, Cobalt). mdpi.comnih.gov This coordination can direct functionalization to a specific C-H bond on a target scaffold. nih.govrsc.org
Electronic Tuning : The electron-withdrawing nature of the 6-cyano group can significantly influence the electronic properties of a coordinated metal center. nih.govresearchgate.net This could alter the reactivity, selectivity, and catalytic turnover of reactions such as C-H arylation, alkenylation, or amination, potentially enabling transformations that are challenging with existing directing groups.
Asymmetric Catalysis : The development of chiral versions of the picolinimidamide scaffold could enable enantioselective C-H functionalization reactions, a significant goal in modern synthetic chemistry. rsc.org The electronic properties of the cyano group could play a crucial role in optimizing the stereoselectivity of such catalytic systems.
| Catalytic Application Area | Proposed Role of this compound | Potential Impact |
|---|---|---|
| C(sp²)–H Arylation | As a directing group to facilitate the coupling of arenes with aryl halides. | Streamlined synthesis of biaryl compounds important in pharmaceuticals and materials. nih.gov |
| C(sp³)–H Functionalization | Directing functionalization of aliphatic C-H bonds, a significant synthetic challenge. mdpi.com | Rapid diversification of aliphatic scaffolds and complex natural products. |
| Oxidative Annulation | As a ligand in catalyst systems that promote intramolecular cyclization via C-H activation. | Efficient construction of heterocyclic rings, which are prevalent in bioactive molecules. |
| Asymmetric C-H Activation | As a chiral ligand scaffold to induce enantioselectivity in C-H bond functionalization. rsc.org | Access to optically pure compounds, crucial for the pharmaceutical industry. |
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis
Emerging applications include:
Reaction Optimization : AI-driven platforms can analyze vast, multi-dimensional parameter spaces (e.g., catalyst, solvent, temperature, concentration) to identify optimal reaction conditions with minimal experimentation. preprints.org This approach could be used to rapidly refine the sustainable synthetic methods described in section 7.1, maximizing yield and minimizing waste. technologynetworks.com
Retrosynthetic Planning : AI algorithms can analyze the structure of this compound and propose novel, efficient synthetic routes by searching databases of known reactions. synthiaonline.comiscientific.org This can uncover non-intuitive pathways that may be more cost-effective or sustainable.
Predictive Materials Science : ML models can predict the properties of materials derived from this compound before they are synthesized. nih.gov For instance, by training on data from known pyridine-based polymers or MOFs, an ML model could predict the adsorption capacity or electronic properties of a new material incorporating this ligand, guiding synthetic efforts toward the most promising candidates. nih.govmdpi.com
Design of Next-Generation Functional Materials Utilizing Picolinimidamide Scaffolds
The ability of the picolinimidamide scaffold to coordinate with metal ions makes it an excellent building block for coordination polymers and Metal-Organic Frameworks (MOFs). researchgate.netnih.govmdpi.com These materials are of immense interest for applications in gas storage, catalysis, and sensing. researchgate.netrsc.org this compound offers unique advantages as a ligand for these materials.
Future research is expected to focus on:
Multifunctional MOF Linkers : Using this compound as an organic linker, where the picolinimidamide portion binds to metal centers to form the framework, while the cyano group projects into the pores. This pendant nitrile functionality can serve as a site for post-synthetic modification, allowing for the covalent attachment of other functional groups to tune the properties of the MOF. nih.gov
Tuning Electronic and Optical Properties : The incorporation of the electron-withdrawing cyano group can modulate the electronic structure of the resulting coordination polymer. nih.govresearchgate.net This could lead to materials with tailored photoluminescent properties for sensing applications or altered magnetic behavior.
Selective Adsorption : The nitrile group within the pores of a MOF can create specific binding sites for guest molecules through dipole-dipole or hydrogen bonding interactions. This could be exploited to design materials for the selective capture of specific gases or pollutants.
| Material Type | Role of this compound | Potential Application |
|---|---|---|
| Metal-Organic Frameworks (MOFs) | As a functional organic linker to build porous crystalline structures. nih.govrsc.org | Gas storage (e.g., CO₂, H₂), selective separation, heterogeneous catalysis. researchgate.net |
| Coordination Polymers | As a bridging ligand to create 1D, 2D, or 3D polymeric networks. researchgate.net | Luminescent sensors, magnetic materials, conductive frameworks. |
| Functionalized Surfaces | As a surface modifier by anchoring it to a substrate via its functional groups. | Creating surfaces with tailored wettability, catalytic activity, or molecular recognition sites. |
Advanced Mechanistic Studies on Complex Reaction Pathways
A deep understanding of reaction mechanisms is critical for optimizing existing transformations and discovering new ones. The complex, multi-step reactions in which this compound could participate, such as C-H activation, necessitate the use of advanced mechanistic investigation tools.
Future research avenues will involve:
Computational Modeling : Using Density Functional Theory (DFT) and other computational methods to map the entire energy profile of a reaction. rsc.orgmdpi.comresearchgate.net This can help identify the rate-determining step, characterize transition states, and explain the origins of selectivity, providing a rational basis for catalyst and reaction design. mdpi.com
In Situ Spectroscopy : Employing advanced spectroscopic techniques to detect and characterize reactive intermediates in real-time. rsc.org For example, photoionization mass spectrometry can identify transient species in a catalytic cycle, providing direct evidence for a proposed mechanism. rsc.org
Kinetic Studies : Performing detailed kinetic analyses, including kinetic isotope effect (KIE) measurements, to probe the nature of bond-breaking and bond-forming events in the crucial steps of a reaction. These studies are essential for validating computationally derived mechanisms.
By combining these advanced experimental and computational tools, researchers can gain unprecedented insight into the reaction pathways involving this compound, paving the way for the rational design of more efficient and selective chemical transformations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
